1-Allylpiperidine-4-carboxylic acid
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Overview
Description
1-Allylpiperidine-4-carboxylic acid is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features an allyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 1-allylpiperidine-4-carboxylic acid can be achieved through several routes. One common method involves the allylation of piperidine derivatives followed by carboxylation. The reaction typically employs a Lewis acid catalyst to facilitate the formation of the allyl group on the nitrogen atom. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Allylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The allyl group can undergo substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .
Scientific Research Applications
1-Allylpiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex piperidine derivatives.
Biology: The compound is used in studying enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Medicine: It is investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-allylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The allyl group allows the compound to bind to receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Allylpiperidine-4-carboxylic acid can be compared to other piperidine derivatives, such as:
1-Acetylpiperidine-4-carboxylic acid: Similar in structure but with an acetyl group instead of an allyl group.
1-Benzylpiperidine-4-carboxylic acid: Features a benzyl group, leading to different chemical properties and applications.
1-Methylpiperidine-4-carboxylic acid: Contains a methyl group, making it less reactive compared to the allyl derivative. The uniqueness of this compound lies in its allyl group, which imparts distinct reactivity and binding properties
Properties
IUPAC Name |
1-prop-2-enylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATPBXLNVFLVJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585604 |
Source
|
Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153763-74-7 |
Source
|
Record name | 1-(Prop-2-en-1-yl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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